molecular formula C30H35NO3Si B1532077 Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one CAS No. 1422344-15-7

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one

Cat. No.: B1532077
CAS No.: 1422344-15-7
M. Wt: 485.7 g/mol
InChI Key: KFRMICKYMZONRP-YIKNKFAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one (CAS: 1422344-15-7 or 1422343-94-9) is a bicyclic oxazinone derivative featuring a benzyl substituent at position 4 and a tert-butyldiphenylsilyl (TBDPS) ether at position 5. Its molecular formula is C30H35NO3Si (MW: ~485.68–485.70 g/mol), with a purity ≥95%. The TBDPS group serves as a sterically demanding protecting group for alcohols, offering stability under basic and mildly acidic conditions.

Properties

IUPAC Name

(4aS,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRMICKYMZONRP-YIKNKFAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings and data on its biological activity, including cytotoxic effects and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of oxazinanones, characterized by a heterocyclic structure that may influence its biological activity. The presence of a benzyl group and a tert-butyldiphenylsilyloxy moiety suggests potential interactions with biological targets such as proteins involved in cancer pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on oxazinonaphthalene-3-one analogs have shown cytotoxic activity against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .

  • Cytotoxicity Testing : Compounds were evaluated using the MTT assay, with some exhibiting IC50 values ranging from 4.47 to 52.8 μM against resistant cancer cell lines .
  • Mechanism of Action : The most potent compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, suggesting a mechanism similar to that of established chemotherapeutics .

Structure-Activity Relationship (SAR)

A brief SAR analysis indicates that modifications in the oxazinanone structure significantly impact biological activity. For example, the introduction of different substituents on the benzyl group can enhance or diminish cytotoxic effects .

CompoundSubstituentIC50 (μM)Cancer Cell Line
4dTrimethoxy phenyl4.47A2780
5cTrimethoxy phenyl52.8MCF-7
5gTrimethoxy phenyl12.0MCF-7/MX

Case Studies

Several studies have explored the biological activity of oxazinone derivatives:

  • Study on Oxazinonaphthalene Derivatives : This study synthesized new derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that structural modifications could lead to enhanced anticancer activity .
  • Synthesis and Evaluation of Novel Derivatives : Another investigation focused on synthesizing benzo[b][1,4]oxazin-3(4H)-one derivatives, demonstrating promising anti-leukemic properties in vitro against cell lines such as A549 and MV4-11 .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins like tubulin. These studies suggest that the compound may effectively bind to the colchicine-binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Silyl-Protected Heterocycles

TBDMS-Protected Oxazinone Derivatives

Key differences include:

  • Molecular Weight : TBDMS analogs (e.g., MW ~300–400 g/mol) are lighter than the TBDPS-containing target compound (MW ~485.68 g/mol).
  • Synthesis Yield : The TBDMS analog was synthesized in 81% yield via aldehyde condensation, whereas the target compound’s synthesis details are undisclosed, though discontinuation hints at scalability issues.
  • Steric Effects : The bulkier TBDPS group in the target compound may hinder reactivity in stereoselective reactions compared to TBDMS.
Other Silyl-Protected Compounds

Alfa Chemistry lists analogs like 3-(tert-butyldimethylsilyloxy)glutaric anhydride (CAS: 91424-40-7) and 1-bromo-3-(tert-butyldimethylsiloxy)benzene (CAS: 65423-56-5). These highlight the versatility of silyl groups in modifying solubility and reactivity. For example:

  • TBDPS vs. TBDMS : TBDPS offers superior stability but complicates purification due to higher lipophilicity.
  • Applications : Silyl-protected intermediates are critical in multi-step syntheses, such as natural product assembly.

Boc-Protected Bicyclic Compounds

tert-Butyl carbamate (Boc) -protected analogs, such as Racemic-(4aR,7R,7aS)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate (CAS: 1272757-65-9), differ in protective group strategy:

  • Stability : Boc is acid-labile (removed with TFA), whereas TBDPS requires fluoride ions (e.g., TBAF).
  • Molecular Weight : Boc analogs (e.g., MW ~300–400 g/mol) are lighter than the TBDPS-target compound.
  • Synthetic Utility : Boc groups are preferred in peptide synthesis, while TBDPS is used in alcohol protection during complex molecule assembly.

Stereochemical and Reactivity Comparisons

This suggests that:

  • Steric Environment : The TBDPS group in the target compound may further influence stereoselectivity in analogous reactions due to its larger size.
  • Benzyl Substituent : The shared benzyl group in both compounds could stabilize transition states via π-π interactions.

Data Tables

Table 2. Protective Group Properties

Group Stability Deprotection Method Steric Bulk Common Applications
TBDPS High (base, mild acid) Fluoride ions (e.g., TBAF) High Alcohol protection in complex syntheses
TBDMS Moderate Fluoride or acid Moderate Intermediate protection
Boc Acid-sensitive Strong acid (e.g., TFA) Low Amine protection in peptides

Research Implications and Challenges

  • Synthesis : The discontinuation of the target compound may reflect difficulties in TBDPS introduction or purification. In contrast, TBDMS analogs are more accessible.
  • Stereoselectivity : The TBDPS group’s bulkiness could either enhance or reduce stereoselectivity compared to smaller groups, depending on the reaction mechanism.
  • Applications : While the target compound’s specific use is unclear, analogs with Boc or TBDMS groups are employed in drug discovery (e.g., bicyclic amines as kinase inhibitors).

Preparation Methods

Formation of the Hexahydrocyclopenta[b]oxazine Core

  • Starting Materials: Typically, cyclopentane derivatives bearing amino and hydroxyl groups or their precursors are used.
  • Cyclization: Intramolecular nucleophilic attack of an amino group on a carbonyl or equivalent electrophilic center forms the oxazine ring. This step often requires acid or base catalysis under controlled temperature.
  • Stereochemical Control: The bicyclic ring fusion stereochemistry is controlled by the choice of starting materials and reaction conditions, often resulting in a racemic mixture.

Protection of the Hydroxyl Group at C-7 with tert-Butyldiphenylsilyl (TBDPS) Group

  • Protection Reaction: The free hydroxyl at position 7 is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or triethylamine.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is commonly used.
  • Temperature: The reaction is typically conducted at 0°C to room temperature to minimize side reactions.
  • Outcome: The bulky TBDPS group provides steric protection and stability during subsequent synthetic steps.

Final Oxidation to the 3(2H)-one Carbonyl

  • Oxidation Step: The secondary alcohol or corresponding precursor at position 3 is oxidized to a ketone.
  • Reagents: Mild oxidants such as Dess–Martin periodinane or PCC (pyridinium chlorochromate) are preferred to avoid overoxidation.
  • Conditions: Reaction is monitored by TLC and stopped upon completion to maintain selectivity.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Notes
Cyclization to form oxazine Acid/base catalyst (e.g., TsOH, NaOH) Toluene, MeOH 25–80°C Control stereochemistry, racemic
Benzylation at C-4 Benzyl bromide, NaH or K2CO3 DMF or DMSO 0–50°C Selective alkylation
TBDPS protection at C-7 OH TBDPSCl, imidazole or Et3N DCM or THF 0–25°C Bulky silyl protecting group
Oxidation to ketone at C-3 Dess–Martin periodinane or PCC DCM 0–25°C Mild oxidation, avoid overoxidation

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
  • Purification: Flash column chromatography on silica gel or preparative HPLC to isolate pure intermediates and final product.
  • Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm structure and stereochemistry.

Research Findings and Optimization Notes

  • The choice of protecting group (tert-butyldiphenylsilyl) is critical for stability during multi-step synthesis and can be selectively removed under fluoride ion conditions (e.g., TBAF).
  • Stereochemical outcomes depend on the starting material configuration and reaction conditions; racemic mixtures are often obtained unless chiral catalysts or auxiliaries are employed.
  • The benzyl substituent at C-4 enhances lipophilicity and can influence biological activity, thus its introduction is carefully optimized.
  • Oxidation conditions are optimized to prevent ring opening or decomposition of the bicyclic system.
  • Scale-up considerations involve reaction time, solvent recycling, and purification efficiency.

Summary Table of Key Preparation Steps

Preparation Stage Purpose Key Reagents/Conditions Outcome
Oxazine ring cyclization Build bicyclic core Acid/base catalysis, heating Hexahydrocyclopenta[b]oxazine core
Benzyl substitution at C-4 Introduce benzyl group Benzyl bromide, base, polar aprotic solvent Benzylated intermediate
Hydroxyl protection at C-7 Protect OH group TBDPSCl, imidazole, DCM TBDPS-protected intermediate
Oxidation at C-3 Form ketone functional group Dess–Martin periodinane, DCM Target ketone compound

Q & A

Q. What are the critical steps in synthesizing racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one, and how can yield and purity be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization, functionalization, and protection/deprotection of sensitive groups. Key steps include:
  • Cyclopenta[b][1,4]oxazine Core Formation : Use of Lewis acids (e.g., BF₃·OEt₂) to promote cyclization under anhydrous conditions.
  • Silyl Ether Protection : tert-Butyldiphenylsilyl (TBDPS) groups are introduced to protect hydroxyl intermediates, requiring dry solvents (e.g., THF) and inert atmospheres .
  • Racemic Resolution : Chiral HPLC or enzymatic resolution methods may separate enantiomers, though the racemic mixture is often retained for exploratory studies.
  • Optimization : Reaction time (12–48 hr), temperature (−78°C to room temperature), and stoichiometric ratios (e.g., 1.2 equivalents of TBDPS-Cl) are critical for yield (>60%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (600 MHz) resolve stereochemistry via coupling constants (e.g., J = 8–12 Hz for axial protons) and NOESY correlations to confirm ring conformations .
  • X-ray Crystallography : Defines absolute configuration of the cyclopenta[b]oxazine core and benzyl/TBDPS substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₃₄H₄₂N₂O₃Si⁺ requires m/z 563.2989) and detects fragmentation patterns .

Q. How does the TBDPS group influence the compound’s reactivity in subsequent transformations?

  • Methodological Answer : The TBDPS group:
  • Stabilizes Intermediates : Prevents undesired oxidation or nucleophilic attack during reactions (e.g., Grignard additions).
  • Enables Selective Deprotection : Fluoride-based reagents (e.g., TBAF) cleave the silyl ether without affecting esters or amides .

Advanced Research Questions

Q. What strategies address contradictions in reported stereochemical outcomes during the synthesis of related hexahydrocyclopenta[b]oxazine derivatives?

  • Methodological Answer : Discrepancies in stereochemistry often arise from:
  • Epimerization : Monitor reaction pH (neutral to slightly acidic) and avoid prolonged heating.
  • Catalyst Selectivity : Use chiral phosphine catalysts (e.g., (R)-BINAP) to enforce stereoconvergence in γ-addition reactions, as demonstrated in similar systems .
  • Computational Modeling : DFT calculations predict transition-state energies to rationalize unexpected diastereomer ratios (e.g., 12:1 dr in phosphine-catalyzed reactions) .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets, given its structural complexity?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with receptors.
  • Molecular Dynamics Simulations : Model interactions between the TBDPS group and hydrophobic binding pockets (e.g., cytochrome P450 enzymes) .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess oxidative degradation pathways .

Q. What are the limitations of current synthetic routes in achieving enantioselective synthesis, and how might they be overcome?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry during cyclization .
  • Asymmetric Catalysis : Screen chiral catalysts (e.g., Jacobsen’s Co-salen) for enantioselective oxazine ring formation, inspired by cyclopenta[b]pyrrole syntheses .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to improve ee (>90%) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental NMR data for this compound’s conformation?

  • Methodological Answer :
  • Variable Temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic ring-flipping or chair-boat transitions.
  • Cross-Validation : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data to identify computational artifacts .
  • Solvent Effects : Re-run calculations with explicit solvent models (e.g., PCM for chloroform) to improve agreement with experimental shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.